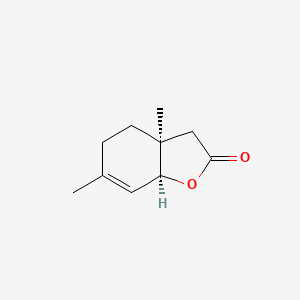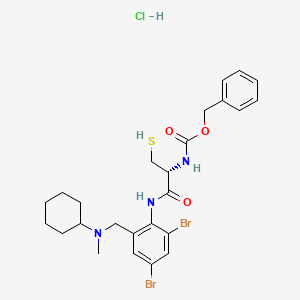
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a benzyl ester group, and a hydrochloride salt form. The presence of bromine atoms and a mercaptoethyl group further adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexylmethylamine derivative, followed by the introduction of the dibromocarbaniloyl group through a bromination reaction. The mercaptoethyl group is then added via a thiolation reaction, and the final benzyl esterification is achieved using benzyl alcohol under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dibromocarbaniloyl group can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated derivatives.
Substitution: Substituted carbamic acid derivatives with various functional groups.
Scientific Research Applications
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. The presence of the dibromocarbaniloyl group allows for covalent modification of target proteins, while the mercaptoethyl group can form disulfide bonds with cysteine residues, altering protein function.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Similar in structure but lacks the dibromocarbaniloyl and mercaptoethyl groups.
Carbamic acid, (6-bromohexyl)-, benzyl ester: Contains a bromine atom but differs in the position and number of bromine atoms.
Carbamic acid, (2-(methylamino)ethyl)-, benzyl ester: Similar ester group but different amine and alkyl chain structure.
Uniqueness
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple bromine atoms and a mercaptoethyl group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
97290-51-2 |
|---|---|
Molecular Formula |
C25H32Br2ClN3O3S |
Molecular Weight |
649.9 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-1-oxo-3-sulfanylpropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C25H31Br2N3O3S.ClH/c1-30(20-10-6-3-7-11-20)14-18-12-19(26)13-21(27)23(18)29-24(31)22(16-34)28-25(32)33-15-17-8-4-2-5-9-17;/h2,4-5,8-9,12-13,20,22,34H,3,6-7,10-11,14-16H2,1H3,(H,28,32)(H,29,31);1H/t22-;/m0./s1 |
InChI Key |
OHFRVPBNWOOGBT-FTBISJDPSA-N |
Isomeric SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)[C@H](CS)NC(=O)OCC2=CC=CC=C2)C3CCCCC3.Cl |
Canonical SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)C(CS)NC(=O)OCC2=CC=CC=C2)C3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




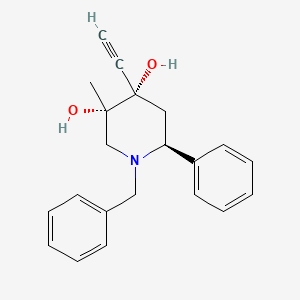

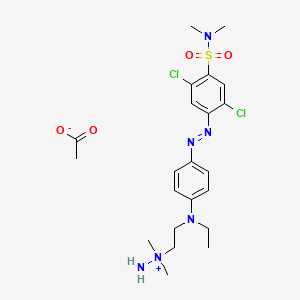
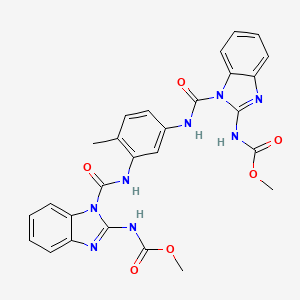

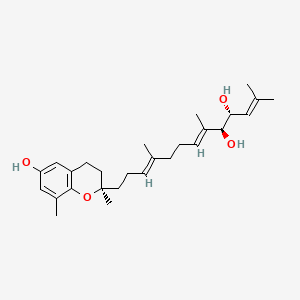
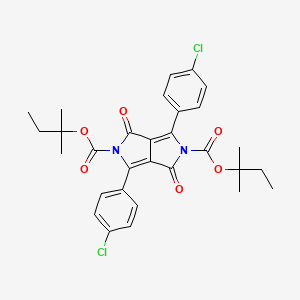
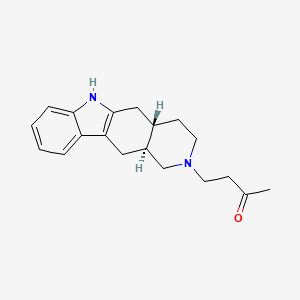
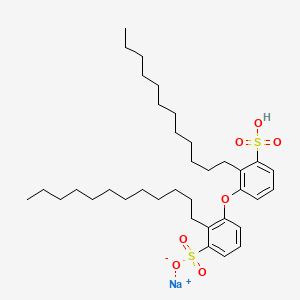

![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
